molecular formula C11H14BrNO2 B13489868 3-(5-Bromo-2-methoxyphenyl)morpholine

3-(5-Bromo-2-methoxyphenyl)morpholine

Cat. No.: B13489868
M. Wt: 272.14 g/mol
InChI Key: RBKIGMKQDBAISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromo-2-methoxyphenyl)morpholine is a brominated aromatic morpholine derivative of high interest in medicinal chemistry and organic synthesis. With a molecular formula of C11H14BrNO2 and a molecular weight of 272.14 g/mol, this compound serves as a versatile building block for the construction of more complex molecules. [1] The core research value of this compound lies in its distinct chemical structure, which combines a brominated methoxyphenyl ring with a morpholine heterocycle. The bromine atom on the aromatic ring is a reactive handle that enables various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of new carbon-carbon bonds for the creation of biaryl structures. [1] Furthermore, the compound can undergo nucleophilic substitution reactions with amines or thiols, and its methoxy group can be modified via oxidation. [1] Structurally related phenylpiperidine compounds have been identified in recent scientific literature as a novel class of selective serotonin 2A receptor (5-HT2AR) agonists, highlighting the potential of this chemical scaffold in neuroscience and neuropharmacology research. [5] The morpholine ring is a privileged structure in drug design, often conferring favorable solubility and metabolic properties. The unique combination of the bromine atom and the methoxy group is known to enhance binding affinity to biological targets, making this compound a valuable precursor for developing new pharmacological tools with potential anti-inflammatory and anticancer properties. [1] The (R)-enantiomer of this compound is also available for research requiring stereochemically defined molecules. [3] This product is intended for research purposes only and is not designed for human or veterinary therapeutic applications. [1]

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

3-(5-bromo-2-methoxyphenyl)morpholine

InChI

InChI=1S/C11H14BrNO2/c1-14-11-3-2-8(12)6-9(11)10-7-15-5-4-13-10/h2-3,6,10,13H,4-5,7H2,1H3

InChI Key

RBKIGMKQDBAISJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2COCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)morpholine typically involves the reaction of 5-bromo-2-methoxyaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 3-(5-Bromo-2-methoxyphenyl)morpholine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Aldehydes or acids derived from the methoxy group.

    Coupling: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Findings :

  • Morpholine vs. Non-Morpholine Analogs: In HCV inhibitors, C5-morpholine-substituted benzofurans (e.g., 3{3}) exhibit reduced antiviral potency (EC₅₀ >1 µM) and higher cytotoxicity compared to non-morpholine analogs like 3{4} (EC₅₀: 177 nM) . This suggests that morpholine incorporation may sterically hinder target binding in certain scaffolds.
  • Substituent Effects : The 5-bromo-2-methoxy substitution in 6b () contributes to potent inhibition of WD repeat-containing proteins (IC₅₀ <100 nM), highlighting the pharmacophoric importance of this substituent pattern. Replacing methoxy with chloro (as in ) introduces higher cytotoxicity, possibly due to increased electrophilicity .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Key Functional Groups
3-(5-Bromo-2-methoxyphenyl)morpholine ~284.1 ~2.5 Moderate Morpholine, aryl Br/OMe
3-(5-Bromo-2-methoxyphenyl)propan-1-ol 245.11 ~2.8 Low Alcohol, aryl Br/OMe
3-(5-Bromo-2-methoxyphenyl)propanoic acid 259.1 ~2.1 High (ionizable) Carboxylic acid

Key Findings :

  • The morpholine ring in 3-(5-Bromo-2-methoxyphenyl)morpholine likely improves aqueous solubility compared to its propanol analog () due to the oxygen-rich heterocycle. However, the propanoic acid derivative () exhibits higher solubility owing to ionizable carboxylic acid functionality .

Q & A

Q. What are the recommended synthetic routes for 3-(5-Bromo-2-methoxyphenyl)morpholine, and what challenges arise during its preparation?

The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or coupling reactions with morpholine derivatives. Key steps include:

  • Step 1: Bromination and methoxylation of the phenyl ring to introduce substituents.
  • Step 2: Morpholine incorporation via nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) .
  • Solvents/Catalysts: Dichloromethane or ethanol as solvents; palladium/copper catalysts for cross-coupling .
  • Challenges: Bromine’s electron-withdrawing effect may reduce reactivity, requiring optimized temperature (e.g., 80–100°C) and catalyst loading .

Q. How is the structural identity of 3-(5-Bromo-2-methoxyphenyl)morpholine confirmed?

  • Spectroscopy:
    • NMR: 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, morpholine protons at δ 3.6–3.7 ppm) .
    • IR: C-O (methoxy) stretch at ~1250 cm1^{-1}, morpholine C-N at ~1120 cm1^{-1} .
  • Mass Spectrometry: High-resolution MS confirms molecular ion ([M+H]+^+) and bromine isotope pattern .

Q. What safety protocols are critical when handling this compound?

  • Halogen Hazards: Bromine’s toxicity requires use of fume hoods, nitrile gloves, and PPE .
  • Waste Disposal: Halogenated waste must be segregated and treated with neutralizing agents (e.g., sodium bicarbonate) .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in further functionalization?

  • Substituent Impact:
    • Methoxy Group: Electron-donating (+M effect) directs electrophilic substitution to the para position .
    • Bromine: Electron-withdrawing (-I effect) deactivates the ring, favoring meta/para selectivity in cross-couplings .
  • Example: Suzuki-Miyaura coupling with boronic acids targets the bromine site, requiring Pd(PPh3_3)4_4 and base (e.g., Na2_2CO3_3) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Assay Design:
    • Dose-Response Curves: Use ≥6 concentrations to calculate IC50_{50} values and assess potency variability .
    • Control Experiments: Test for off-target interactions (e.g., kinase panels) to confirm specificity .
  • Data Normalization: Account for solvent effects (e.g., DMSO ≤0.1% v/v) to avoid false positives .

Q. What catalytic applications does this compound enable in organic synthesis?

  • Role in Catalysis:
    • Ligand Design: The morpholine nitrogen can coordinate metals (e.g., Cu, Pd) for asymmetric catalysis .
    • Intermediate: Used in synthesizing chiral auxiliaries or boronate esters for Suzuki reactions .

Q. How do crystallographic studies inform reactivity predictions?

  • Key Findings:
    • Bond Angles: C-N bond lengths in morpholine (1.45–1.50 Å) influence ring puckering and nucleophilicity .
    • Packing Effects: Intermolecular halogen bonding (Br···O) may stabilize solid-state structures, affecting solubility .

Q. What advanced analytical methods optimize purity assessment?

  • Technique Synergy:
    • HPLC-MS: Quantifies impurities (e.g., dehalogenated byproducts) with C18 columns and acetonitrile/water gradients .
    • XRD: Resolves polymorphic forms impacting bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.